molecular formula HS B085325 Sulfanyl CAS No. 13940-21-1

Sulfanyl

Cat. No.: B085325
CAS No.: 13940-21-1
M. Wt: 33.08 g/mol
InChI Key: PXQLVRUNWNTZOS-UHFFFAOYSA-N
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Description

Sulfanyl, also known as thiol, is an organic compound containing a sulfur atom bonded to a hydrogen atom (-SH). This functional group is known as a mercapto group. Thiols are analogous to alcohols, but with sulfur replacing the oxygen atom. They are known for their strong, often unpleasant odors, which are reminiscent of garlic or rotten eggs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiols can be synthesized through several methods:

Industrial Production Methods

Industrially, thiols are often produced by the reaction of olefins with hydrogen sulfide. For example, the production of ethanethiol involves the reaction of ethylene with hydrogen sulfide in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H_2O_2), iodine (I_2)

    Reducing Agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

    Nucleophiles: Thiolate anions (RS-)

Major Products

    Disulfides: Formed from the oxidation of thiols

    Thioethers: Formed from the nucleophilic substitution reactions involving thiols

Scientific Research Applications

Chemistry

Thiols are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. They are also used as intermediates in the production of other sulfur-containing compounds .

Biology

In biological systems, thiols play a crucial role in the structure and function of proteins. The amino acid cysteine contains a thiol group, which can form disulfide bonds, contributing to protein stability and function .

Medicine

Thiols are used in the development of drugs, such as 6-mercaptopurine, which is used in the treatment of leukemia . They are also used in the synthesis of

Properties

CAS No.

13940-21-1

Molecular Formula

HS

Molecular Weight

33.08 g/mol

IUPAC Name

λ1-sulfane

InChI

InChI=1S/HS/h1H

InChI Key

PXQLVRUNWNTZOS-UHFFFAOYSA-N

SMILES

[SH]

Canonical SMILES

[SH]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfanyl

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